methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C7H7F2N3O4 |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7F2N3O4/c1-16-7(13)4-2-6(12(14)15)10-11(4)3-5(8)9/h2,5H,3H2,1H3 |
InChI Key |
HWWOENCSXPESAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
-
Formation of Pyrazole Core :
-
Nitro Group Introduction : Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄).
-
Difluoroethyl Substitution : Alkylation with 2,2-difluoroethyl bromide or iodide.
-
Esterification : Methyl ester formation via methanol under acidic conditions.
Key Data:
-
Yield : 60–75% for cyclocondensation; nitration efficiency depends on steric factors (70–85%).
-
Conditions :
This two-step method prioritizes early introduction of the difluoroethyl group:
Reaction Steps:
Optimization Insights:
-
Esterification Efficiency : SOCl₂/MeOH achieves >90% conversion.
-
Nitration Regioselectivity : The 3-position is favored due to electronic effects of the ester group.
Multi-Step Synthesis from 3-Nitro-1H-Pyrazole-5-Carboxylic Acid
A modular approach starting from pre-nitrated precursors:
Procedure:
-
Methylation :
-
N-Alkylation :
Experimental Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux (4 h) | 95% | |
| N-Alkylation | K₂CO₃, DMF, 70°C (12 h) | 81% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields for time-sensitive steps:
Protocol:
Advantages:
-
Reduced Reaction Time : Nitration completes in 30 min vs. 6 h conventionally.
-
Improved Purity : Minimizes decomposition of nitro intermediates.
Industrial-Scale Continuous Flow Processes
For large-scale production, continuous flow systems offer efficiency:
Key Features:
-
Nitro Group Introduction : Tubular reactors with precise temperature control (−5°C).
-
Esterification : SOCl₂/MeOH in a packed-bed reactor (residence time: 10 min).
-
Yield Enhancement : 85–90% overall yield due to minimized intermediate isolation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step purification | 60–75% |
| Nucleophilic Substitution | Early difluoroethyl introduction | Nitration side reactions | 70–81% |
| Microwave-Assisted | Rapid synthesis | Specialized equipment required | 75–85% |
| Continuous Flow | Scalability, consistency | High initial capital investment | 85–90% |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is being explored for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that certain pyrazole compounds inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anticancer Potential : The compound's structure allows it to interact with various cellular targets involved in tumor growth. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways .
Agricultural Science
The compound's unique properties make it a candidate for use as a pesticide or herbicide . The fluorinated structure can enhance the stability and efficacy of agrochemicals, leading to improved pest control measures. Research indicates that fluorinated compounds often exhibit increased biological activity against pests compared to their non-fluorinated counterparts .
Material Science
In material science, this compound is investigated for its potential in developing high-performance polymers and coatings. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of materials, making them suitable for demanding applications in various industries.
Case Study 1: Antimicrobial Efficacy
A study published in the Egyptian Journal of Chemistry examined a series of pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation reported in Molecules, researchers synthesized various pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. This compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis through specific molecular pathways .
Summary
This compound is a versatile compound with significant potential across various scientific fields. Its applications range from medicinal chemistry to agriculture and material science, driven by its unique chemical structure and biological activity. Ongoing research continues to explore its full potential, paving the way for innovative solutions in health and industry.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Electronic Effects
The structural uniqueness of methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate becomes evident when compared to analogous pyrazole carboxylates:
- Nitro Group vs. Halogen/Methoxy Groups : The nitro group in the target compound is a stronger electron-withdrawing group than halogens (e.g., bromo in or iodo in ), which may enhance electrophilic reactivity and stability in biological environments.
- Difluoroethyl vs.
Physical and Chemical Properties
Predicted properties of this compound can be inferred from analogs:
- The nitro group and difluoroethyl chain likely increase density and boiling point compared to non-fluorinated analogs due to higher molecular polarity and weight.
Biological Activity
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agricultural science. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a nitro group and a difluoroethyl side chain. Its molecular formula is and it has a molecular weight of approximately 235.15 g/mol. The presence of the difluoroethyl group enhances lipophilicity, which may improve membrane permeability and biological activity.
Synthesis
The synthesis typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions. Common reagents include potassium carbonate or sodium hydride in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This process is crucial for obtaining high yields and purity of the final product.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research shows that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
In vitro studies have demonstrated that this compound could inhibit cancer cell proliferation. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against common pathogens. The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 64 |
| Escherichia coli | 15 | 128 |
Study 2: Anticancer Activity
In another investigation, the compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HT-29 (Colon) | 15 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors within biological systems. The difluoroethyl group enhances lipophilicity, allowing better penetration into cells. Additionally, the nitro group can undergo reduction in biological environments, potentially leading to cytotoxic effects through ROS generation .
Q & A
Q. What are the standard synthetic routes for methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A common approach involves coupling a pyrazole precursor (e.g., ethyl 4-bromo-1-substituted-pyrazole-5-carboxylate) with a difluoroethylating agent under Pd-catalyzed cross-coupling conditions. For example, using Pd(PPh₃)₄ in degassed DMF/H₂O with K₃PO₄ as a base at 80–100°C for 12–24 hours. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane) typically yields the product. Yield optimization strategies include:
- Screening Pd catalyst loadings (0.5–5 mol%) to balance cost and efficiency.
- Testing alternative solvents (e.g., THF, acetonitrile) to improve solubility of intermediates.
- Adjusting stoichiometry of the difluoroethylating reagent (1.2–2.0 equivalents) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the difluoroethyl group (e.g., triplet splitting for -CH₂CF₂H at δ ~4.5–5.5 ppm; ¹⁹F NMR for -CF₂- at δ -120 to -125 ppm). The nitro group adjacent to the pyrazole ring deshields nearby protons, causing distinct splitting patterns.
- IR Spectroscopy : Confirm the ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine atoms.
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR and X-ray crystallography data when confirming the molecular structure of this compound?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable Temperature (VT) NMR : Probe for temperature-dependent shifts indicating equilibrium between tautomers.
- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish between positional isomers.
- Crystallography in Multiple Solvents : Recrystallize from polar (DMSO) vs. non-polar (hexane) solvents to assess conformation stability.
- DFT Calculations : Compare experimental and computed NMR chemical shifts to validate proposed structures .
Q. What strategies are recommended for evaluating the impact of the 2,2-difluoroethyl and nitro substituents on the compound's reactivity in subsequent functionalization reactions?
- Methodological Answer :
- Electrophilic Substitution : Test reactivity at the pyrazole C-4 position by subjecting the compound to halogenation (e.g., NBS/CHCl₃) or nitration. Monitor regioselectivity via LC-MS and compare with DFT-predicted charge distribution maps.
- Nucleophilic Displacement : Assess the nitro group’s leaving ability under reducing conditions (e.g., H₂/Pd-C) to form amine derivatives.
- Steric Effects : Use X-ray data to quantify steric hindrance from the difluoroethyl group and correlate with reaction rates in Suzuki-Miyaura couplings .
Q. In designing biological activity assays, what control experiments are critical to isolate the compound's specific effects from non-target interactions?
- Methodological Answer :
- Negative Controls : Include assays with structurally similar but inactive analogs (e.g., methyl 1-ethyl-3-nitro-pyrazole-5-carboxylate) to rule off-target effects.
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., cyclooxygenase-2) and measure IC₅₀ values with/without pre-incubation to assess time-dependent inhibition.
- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to distinguish poor bioavailability from true lack of activity.
- Mutagenesis Studies : For target proteins, validate binding specificity using site-directed mutants lacking key interaction residues .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting points or solubility data across different synthesis batches?
- Methodological Answer :
- Purity Analysis : Perform HPLC with UV/ELSD detection to quantify impurities (e.g., unreacted starting materials).
- Polymorphism Screening : Use DSC/TGA to identify polymorphic forms; recrystallize under controlled conditions (slow cooling vs. rapid precipitation).
- Solubility Profiling : Test in buffered solutions (pH 1–10) to assess ionization effects. Inconsistent solubility may indicate residual solvents (e.g., DMF), detectable via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
